Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of 4-methylphenoxyacetic acid with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted benzothiophene derivatives
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential therapeutic benefits .
Biology: In biological research, Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases .
Medicine: This compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases and proteases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Ethyl 2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness: Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H23NO4S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-3-24-20(23)18-15-6-4-5-7-16(15)26-19(18)21-17(22)12-25-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22) |
InChI Key |
BLHVMJKFQPMXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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